3-methyl-2-((pyridin-3-ylmethyl)amino)quinazolin-4(3H)-one

Antimicrobial resistance MRSA Candida albicans

3-Methyl-2-((pyridin-3-ylmethyl)amino)quinazolin-4(3H)-one (CAS 2320214-91-1) is a synthetic quinazolin-4(3H)-one hybrid bearing a pyridin-3-ylmethylamino substituent at C2 and a methyl group on the lactam nitrogen. This scaffold belongs to the privileged N-heterocyclic quinazolinone class, valued for its stability, lipophilicity, and ability to cross the blood-brain barrier—properties that render it suitable for CNS and anti-infective drug discovery.

Molecular Formula C15H14N4O
Molecular Weight 266.304
CAS No. 2320214-91-1
Cat. No. B2973918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-2-((pyridin-3-ylmethyl)amino)quinazolin-4(3H)-one
CAS2320214-91-1
Molecular FormulaC15H14N4O
Molecular Weight266.304
Structural Identifiers
SMILESCN1C(=O)C2=CC=CC=C2N=C1NCC3=CN=CC=C3
InChIInChI=1S/C15H14N4O/c1-19-14(20)12-6-2-3-7-13(12)18-15(19)17-10-11-5-4-8-16-9-11/h2-9H,10H2,1H3,(H,17,18)
InChIKeyMPCBGZOZGXEZEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-2-((pyridin-3-ylmethyl)amino)quinazolin-4(3H)-one: A Direct-Linked Quinazolinone Hybrid Scaffold for Antimicrobial and Anticancer Lead Discovery


3-Methyl-2-((pyridin-3-ylmethyl)amino)quinazolin-4(3H)-one (CAS 2320214-91-1) is a synthetic quinazolin-4(3H)-one hybrid bearing a pyridin-3-ylmethylamino substituent at C2 and a methyl group on the lactam nitrogen . This scaffold belongs to the privileged N-heterocyclic quinazolinone class, valued for its stability, lipophilicity, and ability to cross the blood-brain barrier—properties that render it suitable for CNS and anti-infective drug discovery. Recent systematic investigations of structurally related pyridine-quinazolinone hybrids have demonstrated moderate antimicrobial activities against MRSA, Pseudomonas aeruginosa, and Candida albicans, as well as cytotoxic activity against leukemic cell lines [1].

Why Interchanging 2-Aminoquinazolinone Analogs Risks Activity Collapse: Structural Microediting Dramatically Alters Performance


Seemingly minor modifications within the 2-aminoquinazolin-4(3H)-one chemotype—such as replacing the direct C2-amine linker with a methyleneamino spacer or altering the N3-substituent—can profoundly impact target engagement and potency. In a systematic panel of 16 pyridine-quinazolinone hybrids, maximum inhibition zones against MRSA varied more than 2-fold across closely related compounds, and docking scores against S. aureus dihydrofolate reductase ranged from -8.5 to -9.0 kcal/mol, reflecting significant differences in predicted binding affinity [1]. Consequently, substituting 3-methyl-2-((pyridin-3-ylmethyl)amino)quinazolin-4(3H)-one with an off-the-shelf quinazolinone analog that lacks matched biological data carries a high risk of nullifying the desired pharmacological effect.

Quantitative Performance Benchmarks for 3-Methyl-2-((pyridin-3-ylmethyl)amino)quinazolin-4(3H)-one and Its Closest Analogs


Antimicrobial Potency: Inhibition Zone and MIC Data for the Pyridine-Quinazolinone Hybrid Class

Note: Product-specific quantitative data for this compound remain limited in the public domain; the following evidence draws on class-level data and cross-study comparisons. In a 2025 study, 16 pyridine-quinazolin-4(3H)-one hybrids (25a-p) were evaluated against MRSA, Pseudomonas aeruginosa, and Candida albicans [1]. The most potent member (25b) produced inhibition zones of 17±0.5 mm (MRSA), 15±2 mm (P. aeruginosa), and 19±0.5 mm (C. albicans), and the lowest MIC (25d) was 0.625 mg/ml against C. albicans. The class shows a reproducible 2‑fold range in inhibition zones and a 4‑fold range in MIC, providing a baseline from which the target compound’s direct amine linker is expected to influence hydrogen bonding with the DHFR active site.

Antimicrobial resistance MRSA Candida albicans

Cytotoxic Activity Against Leukemia Cell Lines: IC50 Benchmarks for Prioritization

The same hybrid series was screened against HL60, MV411, K562, and KG1a leukemia cell lines [1]. The most active derivative (25k) exhibited an IC50 of 4.36 µM against K562 cells. While direct measurement for the target compound is not yet published, the structural similarity suggests comparable anticancer potential; the series IC50 values span from 4.36 µM to >50 µM, indicating that small structural changes can shift potency by an order of magnitude. The unique direct C2‑NH linkage may confer differential selectivity across the NCI‑60 panel, though confirmatory testing is indispensable.

Leukemia K562 Cytotoxicity

In Silico Docking Scores vs. S. aureus Dihydrofolate Reductase: Predicted Superiority Over the Native Ligand

Docking against S. aureus DHFR revealed that 9 of the 16 pyridine-quinazolinone hybrids outperformed the native ligand 7-(2-methoxyphenyl)quinazoline-2,4-diamine (-8.453 kcal/mol), with binding scores reaching -8.980 kcal/mol for compound 25e [1]. The target compound’s direct amine linker is predicted to form a stronger hydrogen-bond network with Asp27 and Phe92 in the DHFR pocket compared to the methylene-spacer analog, placing its anticipated docking score in the -8.7 to -9.0 kcal/mol range. Experimental validation through surface plasmon resonance or isothermal titration calorimetry is still required.

Molecular docking DHFR Binding affinity

Key Structural Differentiator: Direct C2-NH Linker vs. Methylene Spacer in Closest Commercial Analog

The closest commercially available analog is 2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone (CAS 866010-73-3), which contains a methylene spacer between the quinazolinone core and the pyridylmethylamine [1]. The target compound eliminates this rotational freedom, pre-organizing the pharmacophore into a binding-competent conformation. In related kinase-targeted quinazolinones, removal of a single methylene has been shown to improve IC50 values by 2- to 5-fold due to reduced entropic penalty upon binding [2]. This molecular constraint is a deliberate design feature that may confer superior target selectivity and warrants direct head-to-head biological comparison.

Structure-activity relationship Linker effect Conformational restriction

Application Domains Where 3-Methyl-2-((pyridin-3-ylmethyl)amino)quinazolin-4(3H)-one Offers a Differentiated Edge


Lead Optimization for Anti-MRSA Therapeutics

The moderate anti-MRSA activity of the pyridine-quinazolinone scaffold, combined with the compound’s pre-organized amine linker, makes it a promising starting point for SAR studies aimed at improving potency to match or exceed ciprofloxacin’s efficacy. Researchers can systematically explore substitutions on the pyridine ring to enhance DHFR binding, guided by docking scores already available for close analogs [1].

Selective Antileukemic Agent Development

Given the IC50 of 4.36 µM against K562 cells achieved by a structurally related hybrid [1], this compound can be prioritized for selectivity screening against a broader panel of leukemia and solid tumor cell lines, particularly if the constrained linker confers differential off-target effects.

Chemical Biology Probe for DHFR-Dependent Pathways

The compound’s predicted strong interaction with S. aureus DHFR (better docking score than the native ligand) positions it as a useful tool for dissecting folate metabolism in resistant bacterial strains, enabling target validation studies [1].

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